molecular formula C22H18ClN3O3S2 B2583964 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895017-71-7

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2583964
CAS No.: 895017-71-7
M. Wt: 471.97
InChI Key: QJBPPMLDZUQFCM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a benzothiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or sulfonamides.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c23-18-9-4-10-19-21(18)25-22(30-19)26(15-16-6-5-12-24-14-16)20(27)11-13-31(28,29)17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBPPMLDZUQFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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